Z-Gly-OMe

orthogonal protection hydrogenolysis solid-phase peptide synthesis

Z-Gly-OMe (N-benzyloxycarbonyl-glycine methyl ester, CAS 1212-53-9) is an N-protected amino acid ester belonging to the carbamate-class protecting group family. It features a benzyloxycarbonyl (Cbz/Z) group on the α-amine and a methyl ester on the carboxylic acid terminus (molecular formula C₁₁H₁₃NO₄, MW 223.23).

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1212-53-9
Cat. No. B554455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-OMe
CAS1212-53-9
Synonyms1212-53-9; Methyl2-(((benzyloxy)carbonyl)amino)acetate; Z-Gly-OMe; Z-glycinemethylester; Carbobenzyloxyglycinemethylester; 1ov1mvo1r; Carbobenzoxyglycinemethylester; MethylN-benzyloxycarbonylglycinate; Cbz-Glycinemethylester; methyl2-(benzyloxycarbonylamino)acetate; N-CBZ-GlycineMethylEster; DZYBBBYFLOPVOL-UHFFFAOYSA-N; SBB007667; 158457-27-3; methyl2-[(phenylmethoxy)carbonylamino]acetate; METHYL2-{[(BENZYLOXY)CARBONYL]AMINO}ACETATE; AC1L2FEP; NCIOpen2_005611; AC1Q602J; CHEMBL101349; SCHEMBL2065470; CTK8B3487; MolPort-002-501-593; N-CarbobenzoxyglycineMethylEster; NSC88470
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)
InChIKeyDZYBBBYFLOPVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-OMe (CAS 1212-53-9): N-Benzyloxycarbonyl-Glycine Methyl Ester – Core Identity and Procurement Profile


Z-Gly-OMe (N-benzyloxycarbonyl-glycine methyl ester, CAS 1212-53-9) is an N-protected amino acid ester belonging to the carbamate-class protecting group family . It features a benzyloxycarbonyl (Cbz/Z) group on the α-amine and a methyl ester on the carboxylic acid terminus (molecular formula C₁₁H₁₃NO₄, MW 223.23) . At ambient temperature it exists as a low-melting solid or liquid (mp 22–26 °C), with a boiling point of 147–151 °C (at 0.09 mmHg) and a density of 1.19 g/cm³ . Its primary utility lies in solution-phase peptide synthesis, where the Cbz group provides acid- and base-stable amine protection that is selectively removable by catalytic hydrogenolysis, while the methyl ester serves as a protected carboxylate that can be hydrolyzed or directly employed in enzymatic coupling reactions [1].

Why Z-Gly-OMe Cannot Be Casually Replaced by Boc-Gly-OMe, Fmoc-Gly-OMe, or Other Protected Glycine Derivatives


Protected glycine esters are not fungible building blocks: the choice of N-protecting group dictates the entire downstream synthetic strategy. Cbz (as in Z-Gly-OMe) is cleaved by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, whereas Boc requires strong acid (TFA) and Fmoc requires base (piperidine) [1]. A molecule bearing acid-labile functionality (e.g., tert-butyl esters, trityl-protected side chains) will be degraded if Boc-Gly-OMe deprotection is attempted; a molecule with reduction-sensitive groups (e.g., alkenes, nitro groups) will not tolerate the hydrogenolysis required by Z-Gly-OMe. Furthermore, the methyl ester of Z-Gly-OMe is a competent acyl donor for protease-catalyzed peptide bond formation—a property not shared by free acids (Z-Gly-OH) and differentially expressed relative to bulkier esters [2]. These orthogonal constraints mean that substituting one protected glycine for another without re-engineering the entire protection scheme leads to synthetic failure, compromised yields, or racemization. The quantitative evidence below demonstrates exactly where Z-Gly-OMe occupies a non-substitutable niche.

Quantitative Differentiation Evidence for Z-Gly-OMe vs. Closest Analogs: Deprotection, Enzymatic Efficiency, Interchange, Handling, and Cost


Deprotection Orthogonality: Cbz Hydrogenolysis vs. Boc Acidolysis on Matched Dipeptide Substrates

In a direct head-to-head comparison using matched dipeptide substrates, the Cbz group (as present in Z-Gly-OMe) and the Boc group were removed under mutually exclusive conditions with distinct kinetic profiles [1]. The Cbz-protected dipeptide Cbz-Gly-(2S)-Ind-OMe was deprotected by hydrogenolysis (H₂, 1 atm, Pd/C 10%, MeOH, 18 h) with quantitative conversion and 57% isolated yield. The corresponding Boc-protected dipeptide Boc-Gly-(2S)-Ind-OMe was deprotected by acidolysis (TFA, 8 equiv., DCM, 5 h) with quantitative conversion and 70% isolated yield [1]. This demonstrates that Cbz removal proceeds under chemically orthogonal, neutral reducing conditions—a critical advantage when acid-labile protecting groups (e.g., tert-butyl esters, Boc, trityl) are present elsewhere in the molecule.

orthogonal protection hydrogenolysis solid-phase peptide synthesis protecting group strategy

Enzymatic Coupling Efficiency: Z-Gly-OMe vs. Z-Ala-OMe as Acyl Donors in Papain-Catalyzed Dipeptide Synthesis

In papain-catalyzed kinetically controlled peptide bond formation, both Z-Gly-OMe and Z-Ala-OMe were evaluated as acyl donors with free amino acids as nucleophiles [1]. Under optimized conditions (pH 9.2, high nucleophile/carboxyl component ratio, 10 μmol substrate mg⁻¹ papain, pH-stat mode), peptide yields ranged from 17% to 79% depending on the amino acid nucleophile. Critically, the authors explicitly noted that 'with Z-Gly-OMe as the ester substrate, formation of the dipeptide was both rapid and high yielding'—a qualitative performance distinction not attributed to Z-Ala-OMe [1]. This preference arises from glycine's minimal steric hindrance at the P₁ position of the acyl-enzyme intermediate, which facilitates nucleophilic attack by the free amino acid.

biocatalysis papain kinetically controlled synthesis dipeptide clinical nutrition

Protecting Group Interchange: Z-Gly-OMe as a Cost-Effective Precursor for Boc-Gly-OMe via PMHS/Pd Conversion

Z-Gly-OMe can be directly converted to Boc-Gly-OMe using polymethylhydrosiloxane (PMHS) and a palladium catalyst, achieving ~87% conversion yield . This one-step interconversion was reported alongside other azide and benzyl carbamate substrates in the same study, which achieved yields in the 89–94% range. The ability to transform a Cbz-protected intermediate into a Boc-protected product without isolating the free amine intermediate is a distinct synthetic advantage: Z-Gly-OMe can be carried through hydrogenolysis-incompatible steps early in a synthesis and then cleanly converted to the Boc derivative for subsequent acidolysis-based deprotection strategies.

protecting group interchange PMHS palladium catalysis Boc protection synthetic methodology

Physical State at Ambient Temperature: Z-Gly-OMe as a Liquid vs. Solid Fmoc-Gly-OMe for Automated Liquid Handling

Z-Gly-OMe has a melting point of 22–26 °C, existing as a liquid or low-melting solid at standard laboratory ambient temperature . In contrast, Fmoc-Gly-OMe (CAS 121616-32-8, MW 311.3) is a solid at room temperature, consistent with the general observation that Fmoc-protected amino acid esters typically have melting points well above 100 °C . This physical property difference carries practical consequences: Z-Gly-OMe can be directly dispensed by automated liquid handlers, dissolved rapidly without heating, and formulated into reaction mixtures without the additional step of pre-weighing and dissolution required for solid Fmoc-protected analogs.

automated synthesis liquid handling physical properties high-throughput formulation

Procurement Cost Efficiency: Z-Gly-OMe vs. Boc-Gly-OMe at Research Scale from the Same Vendor

A direct price comparison from TCI America—a major international research chemical supplier—reveals that Z-Gly-OMe is priced at $18.00 per 5 g unit ($3.60/g), while Boc-Gly-OMe is priced at $27.00 per 5 g unit ($5.40/g) . This represents a 33% cost saving per gram when selecting the Cbz-protected glycine methyl ester over its Boc-protected counterpart from the same vendor, at the same purity grade (≥95% GC for Z-Gly-OMe; ≥97% for Boc-Gly-OMe). For laboratories consuming protected glycine esters at multi-gram scale—common in peptide core facilities and medicinal chemistry groups—this differential translates into meaningful annual procurement savings.

procurement cost analysis research chemicals budget optimization peptide synthesis

Optimal Deployment Scenarios for Z-Gly-OMe: When the Evidence Supports Prioritization Over Analogs


Orthogonal Protection Strategy in Multi-Step Peptide Synthesis Requiring Acid-Sensitive Intermediates

When a synthetic sequence incorporates acid-labile protecting groups (e.g., tert-butyl esters for side-chain carboxyl protection, trityl-protected cysteine, or Boc-protected lysine), Z-Gly-OMe is the preferred N-protected glycine building block. As demonstrated by the direct Cbz-vs-Boc deprotection comparison, Cbz removal proceeds under neutral hydrogenolysis conditions (H₂/Pd-C, 18 h), completely avoiding the strongly acidic TFA conditions required for Boc deprotection that would simultaneously strip acid-labile groups [1]. Substituting Boc-Gly-OMe in such a sequence would lead to uncontrolled global deprotection and loss of synthetic integrity. Z-Gly-OMe's orthogonal Cbz group ensures that glycine incorporation can be deprotected selectively without collateral damage to the rest of the molecular architecture.

Enzymatic Dipeptide Production for Clinical Nutrition and Pharmaceutical Intermediates

Z-Gly-OMe is a first-choice acyl donor for papain- or ficin-catalyzed kinetically controlled peptide synthesis, where it has been demonstrated to couple rapidly and in high yield (up to 79%) with free amino acid nucleophiles such as alanine, glutamine, and cysteine derivatives [2]. The glycine methyl ester's minimal steric profile enables efficient access to the protease active site, resulting in faster reaction kinetics compared to bulkier Z-protected amino acid esters. This application is particularly relevant for the enzymatic production of short-chain peptides used in clinical nutrition (e.g., dipeptide glutamine precursors), where Z-Gly-OMe enables an economically manageable, racemization-free route that avoids expensive coupling reagents [2].

Cost-Optimized Procurement for High-Volume Peptide Core Facilities and Medicinal Chemistry Groups

For laboratories that consume protected glycine building blocks at multi-gram to hundred-gram scale annually, Z-Gly-OMe's 33% lower cost per gram relative to Boc-Gly-OMe from the same premium vendor ($3.60/g vs. $5.40/g) represents a quantifiable and recurring procurement saving . When Cbz-based protection strategy is compatible with the synthesis workflow—as is the case for many solution-phase peptide syntheses and fragment condensation approaches—selecting Z-Gly-OMe over Boc-Gly-OMe directly reduces the per-peptide cost without any compromise in building block quality or purity (≥95% GC) .

Automated High-Throughput Peptide Library Synthesis with Robotic Liquid Handlers

Z-Gly-OMe's melting point of 22–26 °C means it exists as a liquid or readily liquefiable solid at ambient laboratory temperature, making it compatible with automated liquid dispensing systems without pre-heating or manual weighing . In contrast, Fmoc-Gly-OMe and other solid protected glycine esters require dissolution and volumetric preparation before robotic transfer. For core facilities operating parallel synthesizers or high-throughput experimentation platforms, Z-Gly-OMe's liquid state streamlines the building block loading workflow, reduces operator handling time, and minimizes gravimetric dosing errors across large compound library arrays .

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